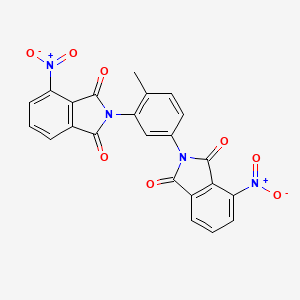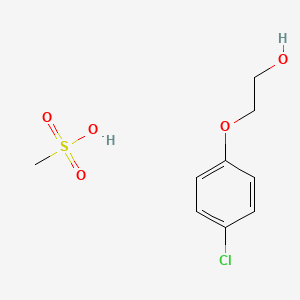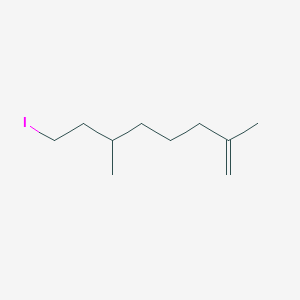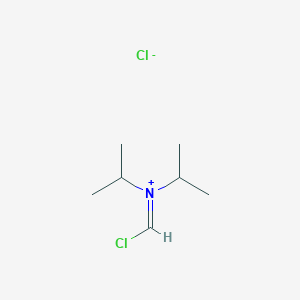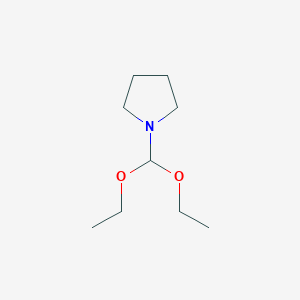
1-(Diethoxymethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethoxymethyl)pyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a diethoxymethyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are known for their versatility in medicinal chemistry and are often used as building blocks in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Diethoxymethyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with diethoxymethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the diethoxymethyl group on the nitrogen atom of the pyrrolidine ring.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diethoxymethyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The diethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Diethoxymethyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Diethoxymethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxymethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrrolidine ring provides structural rigidity, which is crucial for maintaining the compound’s bioactive conformation.
Comparaison Avec Des Composés Similaires
Pyrrolidine: The parent compound, lacking the diethoxymethyl group.
N-Methylpyrrolidine: A methyl group replaces the diethoxymethyl group.
N-Ethylpyrrolidine: An ethyl group replaces the diethoxymethyl group.
Uniqueness: 1-(Diethoxymethyl)pyrrolidine is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug discovery.
Propriétés
Numéro CAS |
51752-62-6 |
|---|---|
Formule moléculaire |
C9H19NO2 |
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
1-(diethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NO2/c1-3-11-9(12-4-2)10-7-5-6-8-10/h9H,3-8H2,1-2H3 |
Clé InChI |
IRMGCRFXRJKBJJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(N1CCCC1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


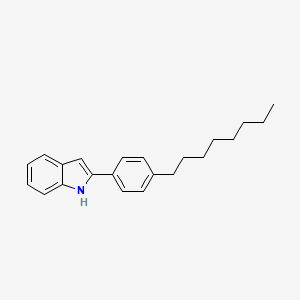
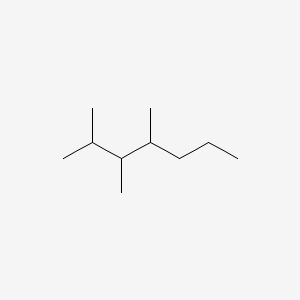
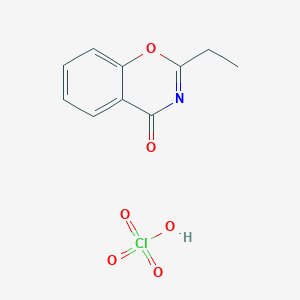
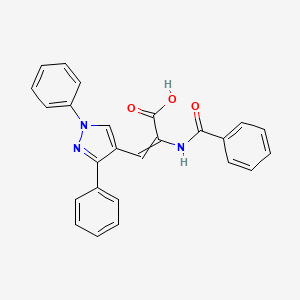
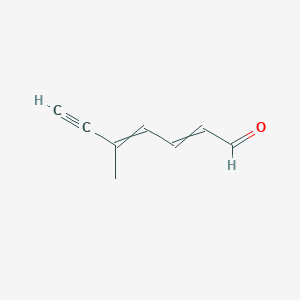

![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
